molecular formula C19H23N3O3 B5180434 1-[(2-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

1-[(2-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B5180434
M. Wt: 341.4 g/mol
InChI Key: AHZCBXWIKSSUBH-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

The synthesis of 1-[(2-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzyl chloride and 4-nitrophenylpiperazine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new chemical entities.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of various chemical intermediates and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(2-Ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)piperazine: This compound has a methoxy group instead of an ethoxy group, which may result in different pharmacological properties.

    4-(4-Nitrophenyl)piperazine: This compound lacks the ethoxyphenylmethyl group, which may affect its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-25-19-6-4-3-5-16(19)15-20-11-13-21(14-12-20)17-7-9-18(10-8-17)22(23)24/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZCBXWIKSSUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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